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Compound of Interest

Compound Name: Benzo(j)fluoranthene

Cat. No.: B125817 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data (Infrared and

Mass Spectrometry) for Benzo(j)fluoranthene, a polycyclic aromatic hydrocarbon (PAH). It

includes detailed experimental protocols for data acquisition and a summary of its metabolic

pathway, crucial for toxicological and drug development research.

Chemical Information
Property Value

Chemical Name Benzo(j)fluoranthene

Synonyms
Benzo(l)fluoranthene, Dibenzo(a,jk)fluorene,

Benz(j)fluoranthene, 7,8-Benzofluoranthene

CAS Number 205-82-3[1][2]

Molecular Formula C₂₀H₁₂[1][2]

Molecular Weight 252.31 g/mol [1][2]

Appearance Yellow crystals or plates[3]

Infrared (IR) Spectroscopy
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Infrared spectroscopy is a vital analytical technique for identifying functional groups within a

molecule. The IR spectrum of Benzo(j)fluoranthene is characterized by absorptions arising

from aromatic C-H and C-C bond vibrations.

IR Spectral Data
The condensed phase IR spectrum of Benzo(j)fluoranthene, typically obtained from a KBr

disc, displays several characteristic peaks. The spectrum is dominated by strong out-of-plane

bending modes in the 900-700 cm⁻¹ region and shows significant absorption in the 1500-1400

cm⁻¹ range.[4] Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region.

[5][6]

Table 1: Key IR Absorption Bands for Benzo(j)fluoranthene

Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium to Weak Aromatic C-H Stretch[5][6]

1600-1585 Medium to Weak Aromatic C=C Ring Stretch[5]

1500-1400 Medium to Strong
Aromatic C=C Ring Stretch[4]

[5]

900-675 Strong
Aromatic C-H Out-of-Plane

Bending[4][5]

Note: The exact peak positions and intensities can vary slightly depending on the experimental

conditions and the physical state of the sample.

Experimental Protocol: KBr Pellet Method for Solid
Samples
This protocol outlines the standard procedure for preparing a potassium bromide (KBr) pellet

for transmission IR spectroscopy of a solid sample like Benzo(j)fluoranthene.

Materials and Equipment:

Benzo(j)fluoranthene sample (1-2 mg)
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Spectroscopy-grade Potassium Bromide (KBr), dried (100-200 mg)

Agate mortar and pestle

Pellet press with die

Infrared Spectrometer

Procedure:

Grinding: Place 1-2 mg of the Benzo(j)fluoranthene sample into a clean, dry agate mortar.

[4] Grind the sample to a fine powder.

Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar.[4] The

sample to KBr ratio should be roughly 1:100.[7]

Trituration: Gently but thoroughly mix and grind the sample and KBr together until a

homogenous, fine powder is obtained. Work quickly to minimize moisture absorption from

the atmosphere, as KBr is hygroscopic.[4][7]

Pellet Formation: Transfer the powder mixture into the die of a pellet press.

Pressing: Apply pressure (typically 8-10 tons) for several minutes to form a transparent or

translucent pellet.[8][9]

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the IR

spectrometer.

Background Collection: Obtain a background spectrum using a pure KBr pellet or with an

empty sample compartment.

Sample Spectrum: Acquire the IR spectrum of the Benzo(j)fluoranthene pellet. The

spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight

and elemental composition of a compound, as well as to elucidate its structure by analyzing its
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fragmentation patterns. For Benzo(j)fluoranthene, electron ionization (EI) is a common

ionization method.

Mass Spectral Data
The electron ionization mass spectrum of Benzo(j)fluoranthene is dominated by the molecular

ion peak (M⁺) due to the stability of the aromatic system.

Table 2: Principal Mass Spectral Peaks for Benzo(j)fluoranthene (Electron Ionization)

m/z Relative Intensity (%) Assignment

252 100 [M]⁺ (Molecular Ion)[3]

253 23 [M+1]⁺ (Isotope Peak)[3]

250 21 [M-2H]⁺[3]

126 22
[M]²⁺ (Doubly Charged

Molecular Ion)[3]

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)
This protocol provides a general procedure for the analysis of PAHs like Benzo(j)fluoranthene
using GC-MS with electron ionization.

Materials and Equipment:

Benzo(j)fluoranthene sample dissolved in a suitable solvent (e.g., hexane,

dichloromethane)

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source

Appropriate GC column for PAH analysis (e.g., DB-5ms)

Helium carrier gas

Procedure:
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Sample Preparation: Prepare a dilute solution of the Benzo(j)fluoranthene sample in a

volatile organic solvent.

GC-MS System Setup:

Injector: Set the injector temperature (e.g., 270 °C) and injection mode (e.g., splitless).[10]

GC Column: Install a suitable capillary column for PAH separation.

Oven Temperature Program: Program the oven temperature to achieve good separation of

the analyte from any impurities. A typical program might start at a lower temperature (e.g.,

60 °C), ramp up to a high temperature (e.g., 300 °C), and hold for a period.

Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate (e.g., 1.2

mL/min).[10]

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

Mass Range: Scan a mass range appropriate for the analyte (e.g., m/z 50-300).

Source and Transfer Line Temperatures: Set the ion source and transfer line

temperatures (e.g., 230 °C and 280 °C, respectively).

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

Data Acquisition: Start the data acquisition in full scan mode.

Data Analysis: Identify the peak corresponding to Benzo(j)fluoranthene based on its

retention time and mass spectrum. The mass spectrum should be compared to a reference

library (e.g., NIST) for confirmation.

Metabolic Pathway
The metabolism of Benzo(j)fluoranthene is a critical area of study due to its potential

carcinogenicity. In vivo and in vitro studies have shown that it is metabolized by cytochrome
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P450 enzymes into several products. The major metabolic pathways involve the formation of

phenols, dihydrodiols, and diones.[12][13]

Simplified Metabolic Pathway of Benzo(j)fluoranthene

Benzo(j)fluoranthene

Phenols
(3-, 4-, 6-, 10-hydroxy)

Hydroxylation

Dihydrodiols
(trans-4,5- and trans-9,10-)

Epoxidation &
Dihydroxylation

Benzo(j)fluoranthene-4,5-dione

Oxidation

Excretion DNA Adducts

Further Metabolism
(e.g., to diolepoxides)

Click to download full resolution via product page

Caption: Simplified metabolic pathway of Benzo(j)fluoranthene.

This diagram illustrates the primary metabolic transformations of Benzo(j)fluoranthene in

biological systems. The formation of reactive intermediates, such as diolepoxides derived from

dihydrodiols, can lead to the formation of DNA adducts, which is a key mechanism in its

carcinogenicity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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